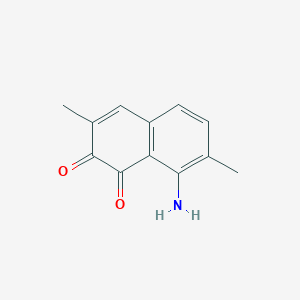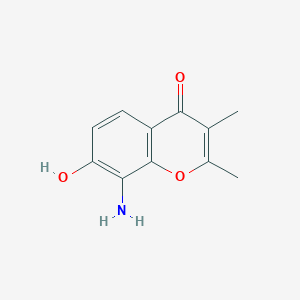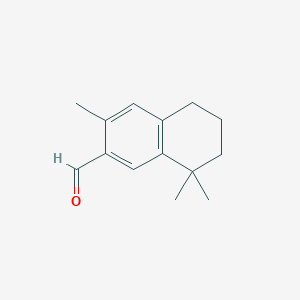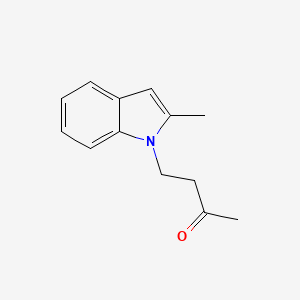![molecular formula C12H14N2O B11898190 5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)
5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indolinone moiety, with an amino group at the 5’ position and an ethyl group at the 1’ position. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an indole derivative followed by functional group modifications. For instance, the Fischer indole synthesis can be employed to construct the indole core, which is then subjected to cyclopropanation using diazo compounds or carbene intermediates . The amino group can be introduced via nucleophilic substitution reactions, while the ethyl group can be added through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted oxindoles, hydroxylated derivatives, and functionalized spirocyclic compounds .
Applications De Recherche Scientifique
5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic structure and are known for their biological activities.
Spiropyrans: These photochromic compounds can switch between different isomeric forms and have applications in smart materials.
Uniqueness
5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl group on the spirocyclic framework. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5'-amino-1'-ethylspiro[cyclopropane-1,3'-indole]-2'-one |
InChI |
InChI=1S/C12H14N2O/c1-2-14-10-4-3-8(13)7-9(10)12(5-6-12)11(14)15/h3-4,7H,2,5-6,13H2,1H3 |
Clé InChI |
ZLKPRYLCTLOXHP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)N)C3(C1=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)

![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)





![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)


